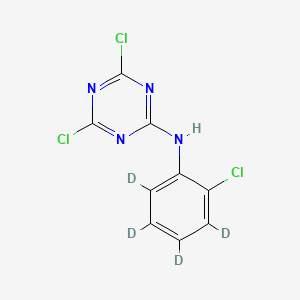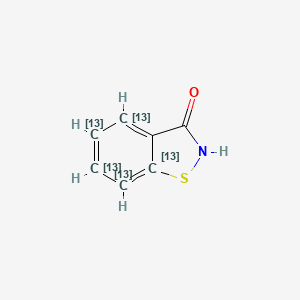
苯并异噻唑啉酮-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoisothiazol-3-one-13C6 is a stable isotope-labeled compound, specifically a derivative of benzoisothiazolone. It is used primarily in scientific research as a reference standard and analytical tool. The compound has a molecular formula of C7H5NOS, with six carbon atoms labeled with the carbon-13 isotope, making it useful for various isotopic studies .
科学研究应用
Benzoisothiazol-3-one-13C6 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
作用机制
- Benzoisothiazol-3-one-13C6 primarily interacts with microbial targets. Specifically, it acts as a microbicide and a fungicide .
- In practical applications, it is commonly used as a preservative in various products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .
Target of Action
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoisothiazol-3-one-13C6 typically involves the incorporation of carbon-13 labeled precursors into the benzoisothiazolone framework. The process may include steps such as cyclization, oxidation, and substitution reactions under controlled conditions to ensure the incorporation of the isotope .
Industrial Production Methods: Industrial production of Benzoisothiazol-3-one-13C6 involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .
Types of Reactions:
Oxidation: Benzoisothiazol-3-one-13C6 can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoisothiazolones.
相似化合物的比较
Benzoisothiazolone: The non-labeled parent compound.
Benzothiazolinone: A structurally similar compound with a different heterocyclic ring.
Isothiazolone: Another related compound with antimicrobial properties.
Uniqueness: Benzoisothiazol-3-one-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in isotopic studies. This labeling allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in research applications .
属性
IUPAC Name |
1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSMPAJRVJJAGA-ZFKNMOOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)C(=O)NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

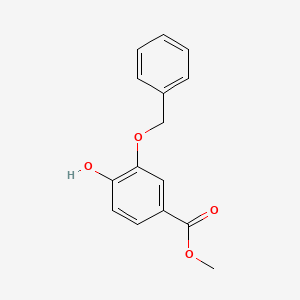
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)
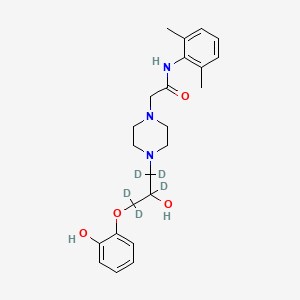

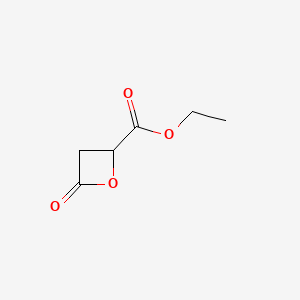

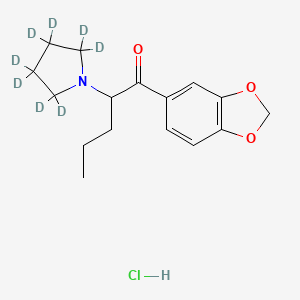
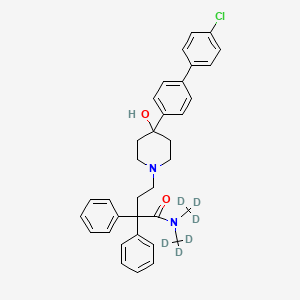
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
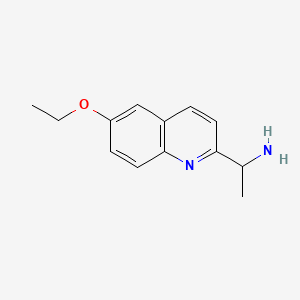
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
